2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane
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Overview
Description
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane is an organic compound characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl sulfide and 3-nitrophenyl derivatives. These intermediates are then subjected to a series of reactions, including nitration, sulfonation, and dithiane formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)sulfanyl]-2-(trifluoromethyl)benzonitrile
- 2-[(4-Fluorophenyl)sulfonyl]propanoic acid
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}aniline
Uniqueness
2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane is unique due to its combination of a fluorophenyl group, a nitrophenyl group, and a dithiane ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
89733-11-9 |
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Molecular Formula |
C19H20FNO2S3 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]-2-propyl-1,3-dithiane |
InChI |
InChI=1S/C19H20FNO2S3/c1-2-10-19(24-11-3-12-25-19)14-4-9-18(17(13-14)21(22)23)26-16-7-5-15(20)6-8-16/h4-9,13H,2-3,10-12H2,1H3 |
InChI Key |
PYONBQRRHILPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCCS1)C2=CC(=C(C=C2)SC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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